Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Biological Activity
Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core with multiple functional groups, including a methoxyphenyl carbonyl moiety and a carbamothioyl group. These structural characteristics suggest potential interactions with various biological targets, making it a subject of interest for further investigation.
Molecular Formula and Weight
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 318.36 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound's structure allows for interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cell function and survival.
- Oxidative Stress Modulation : By scavenging free radicals or modulating antioxidant pathways, the compound may help mitigate oxidative stress-related damage.
Antimicrobial Activity
A study conducted on thiophene derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines. For instance, a derivative structurally related to this compound was shown to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylic acid | Contains a benzothiophene core | Lacks methoxy substitution |
2-(Chloroacetyl)amino derivatives | Features chloroacetyl group | Enhanced reactivity due to halogen |
Thienopyrimidine derivatives | Incorporates pyrimidine ring | Potentially different biological activity |
This comparison illustrates how the specific functional groups and structural arrangement of this compound may influence its biological properties and synthetic applicability.
Future Research Directions
Further empirical studies are essential to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Potential areas for future research include:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : To uncover the specific molecular targets and pathways influenced by the compound.
- Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-5-24-17(22)14-10(2)11(3)26-16(14)20-18(25)19-15(21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXPGFKTFZXOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.